molecular formula C8H9IO B8578277 1-Iodo-3-methoxy-5-methylbenzene

1-Iodo-3-methoxy-5-methylbenzene

Cat. No.: B8578277
M. Wt: 248.06 g/mol
InChI Key: RMXXCQZHSGBVBF-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxy-5-methylbenzene is an aromatic compound featuring an iodine substituent at position 1, a methoxy group at position 3, and a methyl group at position 3. Its molecular formula is C₈H₉IO, with a molecular weight of 264.06 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of substituted anilines and heterocyclic compounds . For example, it serves as a precursor in the synthesis of 3-iodo-5-methoxyaniline via reduction reactions involving iron filings and hydrochloric acid . Its structure enables diverse reactivity, including electrophilic substitution and metal-catalyzed coupling reactions.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

1-iodo-3-methoxy-5-methylbenzene

InChI

InChI=1S/C8H9IO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3

InChI Key

RMXXCQZHSGBVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-Bromo-3-iodo-5-methylbenzene (CAS: 116632-38-3)
  • Structure : Bromine replaces the methoxy group at position 3.
  • Properties : The absence of the electron-donating methoxy group reduces aromatic ring activation, making bromine less reactive toward nucleophilic substitution compared to iodine.
  • Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s stability under milder conditions.
  • Safety : Requires stringent handling; first-aid measures emphasize immediate medical consultation .
1-Fluoro-3-iodo-5-methoxybenzene (CAS: 186589-89-9)
  • Structure : Fluorine replaces the methyl group at position 4.
  • Properties : Fluorine’s strong electron-withdrawing effect decreases ring electron density, altering reactivity in electrophilic substitutions. The compound exhibits a structural similarity score of 0.88 to 1-Iodo-3-methoxy-5-methylbenzene .
  • Applications: Potential use in pharmaceuticals due to fluorine’s metabolic stability.

Alkoxy and Thioether Variants

1-(Ethylthio)-3-methoxy-5-methylbenzene (CAS: 1822629-51-5)
  • Structure : Ethylthio (-S-C₂H₅) replaces iodine at position 1.
  • Properties: The thioether group introduces steric bulk and sulfur’s polarizability, enhancing nucleophilic reactivity.
  • Applications : Useful in synthesizing sulfoxides or sulfones via oxidation .
3-Bromo-5-ethoxyaniline
  • Structure : Ethoxy (-O-C₂H₅) replaces methoxy, and bromine replaces iodine.
  • Synthesis : Prepared via diazotization and reduction pathways similar to 3-iodo-5-methoxyaniline .
  • Reactivity : Ethoxy’s larger size reduces solubility in polar solvents compared to methoxy derivatives.

Trifluoromethyl-Substituted Derivative

1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene (CAS: 2385987-44-8)
  • Structure : Adds a trifluoromethyl (-CF₃) group at position 3 and shifts methoxy to position 2.
  • Properties : The -CF₃ group strongly withdraws electrons, deactivating the ring and directing electrophiles to specific positions. This compound’s lipophilicity is higher, making it suitable for agrochemical applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications
1-Iodo-3-methoxy-5-methylbenzene Not provided C₈H₉IO I (1), -OCH₃ (3), -CH₃ (5) Aniline synthesis, coupling reactions
1-Bromo-3-iodo-5-methylbenzene 116632-38-3 C₇H₆BrI Br (3), I (1), -CH₃ (5) Suzuki-Miyaura coupling
1-Fluoro-3-iodo-5-methoxybenzene 186589-89-9 C₇H₆FIO F (5), I (1), -OCH₃ (3) Pharmaceutical intermediates
1-(Ethylthio)-3-methoxy-5-methylbenzene 1822629-51-5 C₁₀H₁₄OS -S-C₂H₅ (1), -OCH₃ (3), -CH₃ (5) Sulfur chemistry, oxidation studies
1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene 2385987-44-8 C₁₀H₁₀F₃IO -CF₃ (3), -OCH₃ (2), I (1) Agrochemicals, material science

Key Findings and Implications

  • Reactivity Trends : Iodine’s larger atomic size and lower electronegativity favor oxidative addition in metal-catalyzed reactions compared to bromine or fluorine .
  • Electronic Effects : Methoxy groups activate the aromatic ring toward electrophilic substitution, while -CF₃ or halogens deactivate it, directing reactivity to specific positions .
  • Synthetic Utility : 1-Iodo-3-methoxy-5-methylbenzene’s versatility in reduction and coupling reactions makes it superior to ethylthio or trifluoromethyl analogues for generating aniline derivatives .

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